6-(5-Bromo-2-furanil)-3-ciclopropil-1,2,3,4-tetrahidropirimidina-2,4-diona

Descripción general

Descripción

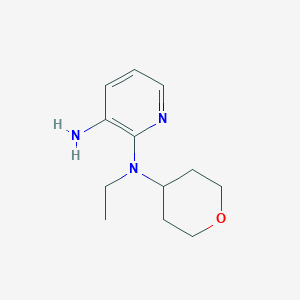

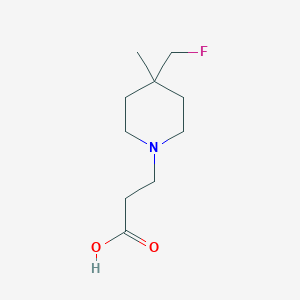

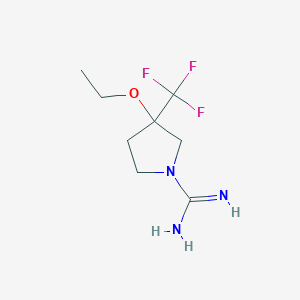

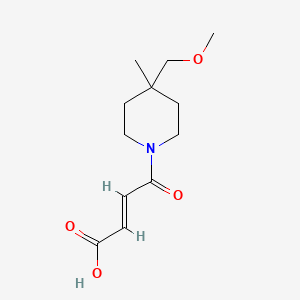

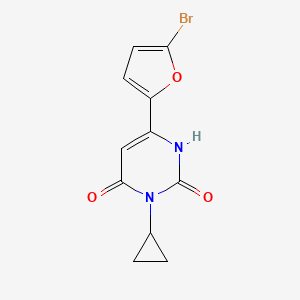

The compound “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromofuran moiety attached at the 6th position and a cyclopropyl group at the 3rd position.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. Attached to this core at the 6th position is a bromofuran moiety, which is a five-membered ring containing oxygen and bromine substituents. At the 3rd position of the pyrimidine ring, there is a cyclopropyl group .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution at the carbon positions of the pyrimidine ring, nucleophilic substitution at the bromine position of the bromofuran moiety, or reactions involving the cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a brominated compound, it would likely have a relatively high molecular weight and might be less volatile than similar compounds without a halogen .Aplicaciones Científicas De Investigación

Actividad Antitumoral

Compuestos con estructuras similares han mostrado una prometedora actividad antitumoral . Por ejemplo, los enantiómeros de la 5-bromo-2-cloro-N-(1-feniletil)piridina-3-sulfonamida se han sintetizado e investigado por su actividad antitumoral . Esto sugiere que “6-(5-Bromo-2-furanil)-3-ciclopropil-1,2,3,4-tetrahidropirimidina-2,4-diona” podría explorarse potencialmente para aplicaciones similares.

Inhibición de la Kinasa PI3Kα

La estructura del compuesto es similar a la de los derivados de piridinasulfonamida, que se ha descubierto que inhiben la fosfoinositida 3-quinasa (PI3K) . PI3K juega un papel clave en las funciones celulares como el crecimiento y la supervivencia, y su inhibición es una estrategia prometedora para el tratamiento del cáncer .

Inhibición del Virus de la Hepatitis C (VHC)

Compuestos con estructuras similares han mostrado potencial para inhibir el virus de la hepatitis C (VHC) . Esto sugiere que “this compound” podría explorarse para aplicaciones antivirales similares.

Organocatálisis

Los compuestos de sulfonamida, que tienen estructuras similares al compuesto en cuestión, se han utilizado en organocatálisis estereoselectiva . Este proceso implica el uso de pequeñas moléculas orgánicas como catalizadores para aumentar la velocidad de las reacciones químicas.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence the ahr-cyp1a1 axis, which plays a significant role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 6-BTFD in laboratory experiments is its relative stability. It is a stable compound and is not easily degraded, making it ideal for use in long-term experiments. Additionally, 6-BTFD is relatively non-toxic, making it a safe compound to work with in the laboratory. However, one of the limitations of using 6-BTFD in laboratory experiments is its lack of solubility in water. This makes it difficult to use in aqueous solutions and can limit its use in certain experiments.

Direcciones Futuras

Given the potential applications of 6-BTFD in scientific research, there are numerous possible future directions for research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a reagent in the synthesis of other compounds. Finally, further studies could be conducted into its solubility in water and other solvents, in order to make it more suitable for use in laboratory experiments.

Safety and Hazards

Propiedades

IUPAC Name |

6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVIDBZRYGLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.